molecular formula C12H10BrN3O2 B2391648 2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 899752-80-8

2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No.: B2391648
CAS No.: 899752-80-8
M. Wt: 308.135
InChI Key: OFESBPXPRMBISJ-UHFFFAOYSA-N
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Description

2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide is a heterocyclic compound that features a pyridazine ring substituted with a bromophenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromobenzoyl chloride with hydrazine to form 3-(3-bromophenyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyridazinone structure. The final step involves the acetylation of the pyridazinone with acetic anhydride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of 3-(3-bromophenyl)-6-hydroxy-pyridazin-1-yl acetamide.

    Reduction: Formation of 2-[3-(3-bromophenyl)-6-hydroxy-pyridazin-1-yl]acetamide.

    Substitution: Formation of 2-[3-(3-aminophenyl)-6-oxopyridazin-1-yl]acetamide or 2-[3-(3-mercaptophenyl)-6-oxopyridazin-1-yl]acetamide.

Scientific Research Applications

2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide involves its interaction with specific molecular targets. The bromophenyl group allows for strong binding to hydrophobic pockets in proteins, while the pyridazinone ring can form hydrogen bonds with amino acid residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(4-Bromophenyl)-6-oxopyridazin-1-yl]acetamide: Similar structure but with a different position of the bromine atom.

    2-[3-(3-Chlorophenyl)-6-oxopyridazin-1-yl]acetamide: Chlorine substituted analog.

    2-[3-(3-Methylphenyl)-6-oxopyridazin-1-yl]acetamide: Methyl substituted analog.

Uniqueness

2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide is unique due to the specific positioning of the bromine atom, which can significantly influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for developing targeted therapies and studying structure-activity relationships.

Properties

IUPAC Name

2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2/c13-9-3-1-2-8(6-9)10-4-5-12(18)16(15-10)7-11(14)17/h1-6H,7H2,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFESBPXPRMBISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN(C(=O)C=C2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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